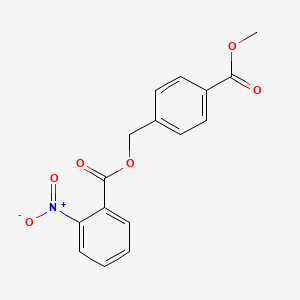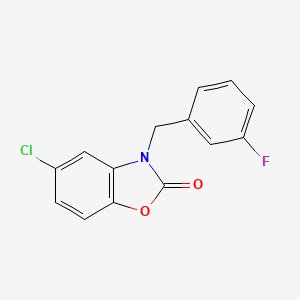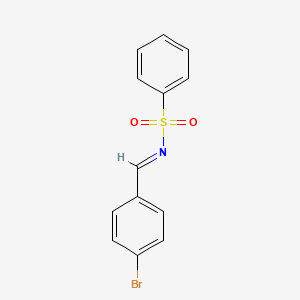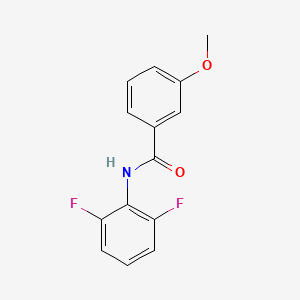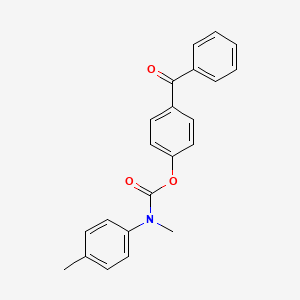
4-benzoylphenyl methyl(4-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzoylphenyl methyl(4-methylphenyl)carbamate, also known as benzoylphenylurea, is a chemical compound that has been used extensively in scientific research. It has been found to have a wide range of applications in various fields, including agriculture, medicine, and biochemistry.
Mecanismo De Acción
The mechanism of action of 4-4-benzoylphenyl methyl(4-methylphenyl)carbamatel methyl(4-methylphenyl)carbamate is not fully understood. However, it is known to inhibit the activity of chitin synthase, an enzyme that is essential for the production of chitin, a major component of the exoskeleton of insects. This inhibition leads to the death of the insect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-4-benzoylphenyl methyl(4-methylphenyl)carbamatel methyl(4-methylphenyl)carbamate are not fully understood. However, it has been found to have a low toxicity to mammals and birds, making it a safe insecticide to use in agriculture. In addition, it has been found to have antihistamine properties, which make it effective in treating allergies and asthma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-4-benzoylphenyl methyl(4-methylphenyl)carbamatel methyl(4-methylphenyl)carbamate is its low toxicity to mammals and birds, making it a safe insecticide to use in agriculture. In addition, it has been found to have antihistamine properties, which make it effective in treating allergies and asthma. However, one of the limitations of using 4-4-benzoylphenyl methyl(4-methylphenyl)carbamatel methyl(4-methylphenyl)carbamate in lab experiments is that it is not water-soluble, making it difficult to dissolve in aqueous solutions.
Direcciones Futuras
There are many future directions for the research of 4-4-benzoylphenyl methyl(4-methylphenyl)carbamatel methyl(4-methylphenyl)carbamate. One possible direction is to study its potential as an antifungal agent. Another possible direction is to study its potential as a tool for studying the mechanism of action of various enzymes. Additionally, research could be done to develop more water-soluble derivatives of 4-4-benzoylphenyl methyl(4-methylphenyl)carbamatel methyl(4-methylphenyl)carbamate, which would make it easier to use in aqueous solutions.
Conclusion:
In conclusion, 4-4-benzoylphenyl methyl(4-methylphenyl)carbamatel methyl(4-methylphenyl)carbamate is a chemical compound that has been used extensively in scientific research. It has been found to have a wide range of applications in various fields, including agriculture, medicine, and biochemistry. Its low toxicity to mammals and birds makes it a safe insecticide to use in agriculture, and its antihistamine properties make it effective in treating allergies and asthma. Future research could explore its potential as an antifungal agent and as a tool for studying the mechanism of action of various enzymes.
Métodos De Síntesis
The synthesis of 4-4-benzoylphenyl methyl(4-methylphenyl)carbamatel methyl(4-methylphenyl)carbamate is a relatively simple process. It can be synthesized by reacting 4-methylphenyl isocyanate with benzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in high yield.
Aplicaciones Científicas De Investigación
4-4-benzoylphenyl methyl(4-methylphenyl)carbamatel methyl(4-methylphenyl)carbamate has been used extensively in scientific research. It has been found to have a wide range of applications in various fields, including agriculture, medicine, and biochemistry. In agriculture, it has been used as an insecticide to control pests such as caterpillars, aphids, and beetles. In medicine, it has been used as an antihistamine to treat allergies and asthma. In biochemistry, it has been used as a tool to study the mechanism of action of various enzymes.
Propiedades
IUPAC Name |
(4-benzoylphenyl) N-methyl-N-(4-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-16-8-12-19(13-9-16)23(2)22(25)26-20-14-10-18(11-15-20)21(24)17-6-4-3-5-7-17/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTZFXICMCCEEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzoylphenyl methyl(4-methylphenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

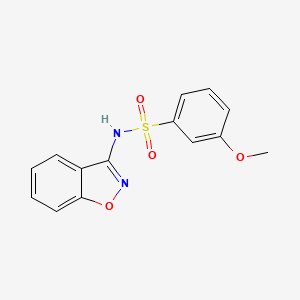
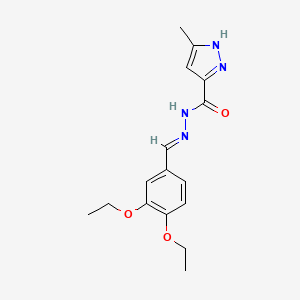
![N-methyl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5778329.png)
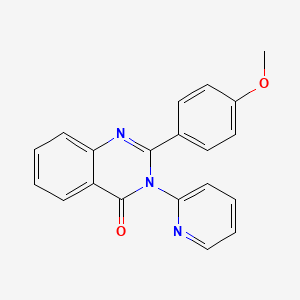
![2,2,2-trichloro-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5778341.png)
![1,5-dimethyl-4-[(2-oxo-2H-chromen-4-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5778350.png)
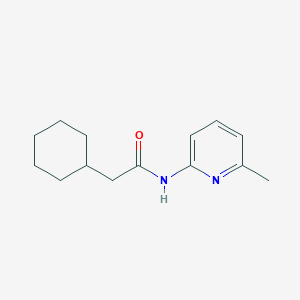
![2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5778370.png)
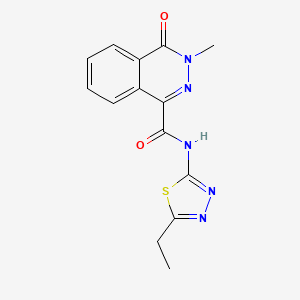
![N-(2,3-dimethylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5778384.png)
